N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide
Description
The compound N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide features a fused heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) substituted with a pyridin-4-yl group at position 3 and a phenyl-linked 2-naphthamide moiety at position 4. This structural architecture is characteristic of bioactive molecules targeting kinases, bromodomains, or epigenetic regulators .
Properties
IUPAC Name |
N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O/c34-27(22-6-5-18-3-1-2-4-21(18)17-22)29-23-9-7-19(8-10-23)24-11-12-25-30-31-26(33(25)32-24)20-13-15-28-16-14-20/h1-17H,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWIZSKXASRJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Functionalization
To introduce substituents at the 3-position, halogenation or cross-coupling reactions are utilized. For example, bromination using phosphorus oxybromide (POBr₃) in dichloromethane selectively introduces a bromine atom at the 3-position, enabling Suzuki-Miyaura coupling with pyridin-4-ylboronic acid.
Formation of the Naphthamide Moiety
The 2-naphthamide group is introduced via amide coupling between 4-aminophenyl-triazolo-pyridazine and 2-naphthoyl chloride. Key steps include:
- Activation of 2-naphthoic acid using thionyl chloride (SOCl₂) to form 2-naphthoyl chloride.
- Reaction with 4-aminophenyl-triazolo-pyridazine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Critical Considerations:
- Excess TEA (2.5 equivalents) ensures complete deprotonation of the amine.
- Reaction temperatures above 25°C risk racemization; thus, cooling to 0–5°C is recommended.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yields improve significantly in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), which stabilize intermediates through hydrogen bonding. For example, DMF increases amidation yields from 65% to 82% compared to DCM.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates amide bond formation, reducing reaction times from 24 hours to 6 hours.
Analytical Characterization
Post-synthetic analysis ensures structural fidelity and purity:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry:
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Pathways
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Core Synthesis | Cyclocondensation | 68 | 95 | 24 |
| Pyridin-4-yl Coupling | Suzuki-Miyaura | 72 | 98 | 12 |
| Amidation | Acyl Chloride | 82 | 97 | 6 |
Microwave-assisted routes reduce total synthesis time from 42 hours to 15 hours, albeit with a slight yield reduction (65–70%).
Applications and Derivative Synthesis
The compound serves as a precursor for derivatives with enhanced bioactivity. For instance:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolo ring, potentially leading to the formation of amines or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or dihydro derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets often include ATP-binding sites of kinases, where the compound competes with ATP, thereby blocking the phosphorylation of key substrates.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle : The [1,2,4]triazolo[4,3-b]pyridazine core is shared among most analogs, but substituents dictate target specificity. For example, STK651245’s indole-ethylamine group enhances BRD4 binding , whereas Lin28-1632’s methyl-acetamide side chain optimizes Lin28 inhibition .
Biological Activity : While YPC-21440 (imidazo-pyridazine) inhibits Pim kinases , triazolo-pyridazine derivatives like STK651245 and the target compound are more likely to target bromodomains or epigenetic regulators .
Biological Activity
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesizing data from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a naphthamide moiety linked to a triazolopyridazine derivative. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of the triazolo[4,3-b]pyridazine core exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| S5 | E. coli | 3.67 |
| S6 | S. aureus | 3.21 |
| S7 | B. subtilis | 5.30 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that triazolopyridazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and interference with cellular signaling pathways .
Antitubercular Activity
In a series of studies focused on anti-tubercular agents, derivatives similar to this compound demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways crucial for microbial and cancer cell survival.
- Cell Signaling Interference : It alters signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation of cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various triazolo derivatives against drug-resistant strains of bacteria. The results indicated that certain derivatives were significantly more effective than traditional antibiotics .
- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that compounds with similar structures induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction optimizations for preparing N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide?
- Methodology : The synthesis involves multi-step reactions:
- Intermediate Preparation : Construct the triazolo-pyridazine core via cyclization of pyridazine precursors with triazole-forming reagents (e.g., hydrazine derivatives) .
- Coupling Reactions : Link the triazolo-pyridazine moiety to the naphthamide group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Optimization : Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature (80–120°C for cyclization), and catalysts (e.g., Pd(PPh₃)₄ for coupling) .
Q. How is purity and stability assessed during synthesis and storage?
- Methodology :
- Purity Analysis : Use High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column to quantify impurities (<2% threshold) .
- Stability Testing : Perform accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS .
Q. What initial biological assays are recommended to evaluate its activity?
- Methodology :
- Kinase Inhibition Assays : Use fluorescence-based enzymatic assays (e.g., ADP-Glo™) to screen for activity against kinases like EGFR or VEGFR, given structural analogs’ kinase-targeting properties .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in substitution reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density at reactive sites (e.g., sulfur in sulfanyl groups). Fluorine substituents on aromatic rings increase electrophilicity, favoring nucleophilic attacks .
- Kinetic Isotope Studies : Use deuterated analogs to compare reaction rates and identify rate-determining steps in substitution pathways .
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodology :
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. cell-based assays).
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to rule out impurity-driven artifacts .
- Standardized Protocols : Align assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What computational strategies predict binding modes with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to simulate binding. Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic interactions with the naphthamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding poses .
Q. What structural modifications improve pharmacokinetic properties?
- Methodology :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Assess using liver microsome assays .
- Solubility Enhancement : Replace hydrophobic moieties (e.g., naphthamide) with PEGylated analogs. Measure logP via shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
